molecular formula C13H17BBrFO2 B8209314 4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester

4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester

Cat. No.: B8209314
M. Wt: 314.99 g/mol
InChI Key: JDAAEKXORCXRPW-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester typically involves the borylation of aryl halides. One common method is the palladium-catalyzed coupling of 4-bromo-3-fluoro-2-methylphenyl halide with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes and advanced catalytic systems are often employed to enhance yield and efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorophenylboronic acid pinacol ester
  • 4-Bromo-2-methylphenylboronic acid pinacol ester
  • 3-Fluoro-2-methylphenylboronic acid pinacol ester

Uniqueness

4-Bromo-3-fluoro-2-methylphenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and selectivity in coupling reactions. The methyl group further influences its electronic properties, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-(4-bromo-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAAEKXORCXRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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